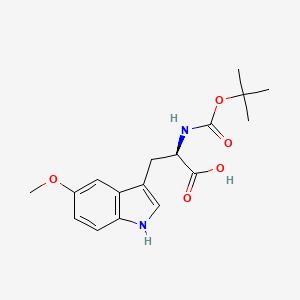

N-Boc-5-methoxy-D-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Boc-5-methoxy-D-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methoxy group on the indole ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-methoxy-D-tryptophan typically involves the protection of the amino group of 5-methoxy-D-tryptophan with a Boc group. This is achieved by reacting 5-methoxy-D-tryptophan with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-Boc-5-methoxy-D-tryptophan undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid, yielding 5-methoxy-D-tryptophan.

Oxidation: The methoxy group on the indole ring can be oxidized to form corresponding quinones.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Oxidation: Potassium permanganate or other oxidizing agents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

Deprotection: 5-methoxy-D-tryptophan.

Oxidation: Indole quinones.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

N-Boc-5-methoxy-D-tryptophan is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of N-Boc-5-methoxy-D-tryptophan is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc group serves as a protecting group, allowing for selective reactions to occur on other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The methoxy group on the indole ring can also influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

N-Boc-5-methoxy-D-tryptophan can be compared with other Boc-protected tryptophan derivatives, such as:

N-Boc-tryptophan: Lacks the methoxy group on the indole ring.

N-Boc-5-hydroxy-D-tryptophan: Contains a hydroxy group instead of a methoxy group on the indole ring.

N-Boc-5-methoxy-L-tryptophan: The L-enantiomer of this compound.

Uniqueness: The presence of the methoxy group on the indole ring of this compound imparts unique chemical properties and reactivity compared to other Boc-protected tryptophan derivatives. This makes it a valuable compound in various research and industrial applications.

Actividad Biológica

N-Boc-5-methoxy-D-tryptophan is a derivative of the amino acid tryptophan, distinguished by a tert-butyloxycarbonyl (Boc) protecting group and a methoxy group at the 5-position of the indole ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to neurotransmitter synthesis, anti-inflammatory effects, and anticancer properties.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : Approximately 334.38 g/mol

The Boc group serves to protect the amine during peptide synthesis, allowing for the formation of bioactive peptides without unwanted side reactions. The methoxy substitution at the 5-position is significant for its biological activity.

Neurotransmitter Synthesis

Tryptophan and its derivatives are crucial for serotonin synthesis, a neurotransmitter involved in mood regulation. This compound's structural similarities to tryptophan suggest it may influence serotonin receptor interactions. Studies indicate that tryptophan metabolites can modulate neurotransmitter systems, enhancing serotonin levels and potentially alleviating symptoms of depression and anxiety .

Anti-inflammatory Properties

Research has shown that related compounds, such as 5-methoxy-D-tryptophan (5-MTP), exhibit anti-inflammatory effects. For instance, 5-MTP has been demonstrated to protect against systemic inflammatory responses and promote endothelial cell proliferation in models of vascular injury. This suggests that this compound may also possess similar protective mechanisms against inflammation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxy-D-Tryptophan | No Boc protection | Directly involved in serotonin synthesis |

| N-Boc-L-Tryptophan | Similar Boc protection | L-isomer used more frequently in peptide synthesis |

| 5-Hydroxy-D-Tryptophan | Hydroxyl group instead | Known for different biological activities |

| 6-Methoxy-D-Tryptophan | Methoxy at position 6 | Potentially different receptor interactions |

This table illustrates how this compound's unique combination of protective groups and methoxy substitution distinguishes it from other compounds, potentially enhancing its application in peptide chemistry and pharmacology.

Case Studies and Research Findings

- Endothelial Cell Proliferation : A study on related metabolites like 5-MTP demonstrated that it could enhance endothelial cell recovery after vascular injury by promoting cell proliferation while inhibiting vascular smooth muscle cell (VSMC) proliferation. This dual action suggests potential therapeutic applications for cardiovascular diseases .

- Neuropharmacological Effects : Research into tryptamine derivatives indicates that they can modulate serotonin receptors significantly. For example, studies on 5-MeO-DMT show its agonistic action on serotonin receptors, which could provide insights into how this compound might similarly interact with these systems .

- Inflammatory Response Modulation : Investigations have highlighted how metabolites like 5-MTP can suppress inflammatory pathways, such as p38 MAPK activation, indicating that this compound might share these anti-inflammatory properties .

Propiedades

IUPAC Name |

(2R)-3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFILRKWWZSFK-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.